ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate
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Overview
Description
ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that features a thiazole ring, a pyrrolidinone moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.
Introduction of the Pyrrolidinone Moiety: The pyrrolidinone group can be introduced via a nucleophilic substitution reaction using 2,5-dioxopyrrolidin-1-yl acetate.
Esterification: The final step involves esterification to introduce the ethyl ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The pyrrolidinone moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The thiazole ring and pyrrolidinone moiety are key structural features that contribute to its biological activity.
Comparison with Similar Compounds
ethyl (2Z)-2-{[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino}-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other thiazole and pyrrolidinone derivatives:
Thiazole Derivatives: Compounds such as thiazole-4-carboxylic acid and thiazole-2-amine share the thiazole ring but differ in their functional groups and biological activities.
Pyrrolidinone Derivatives: Compounds like 2,5-dioxopyrrolidin-1-yl acetate and N-methylpyrrolidinone have similar structural features but different applications and reactivity.
This compound’s unique combination of functional groups and structural features makes it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
ethyl 2-[2-(2,5-dioxopyrrolidin-1-yl)acetyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-13(21)12-8(2)16(3)14(23-12)15-9(18)7-17-10(19)5-6-11(17)20/h4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVOBFHZZYLGLK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=NC(=O)CN2C(=O)CCC2=O)S1)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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